(R)-Benzyl (2-amino-1-phenylethyl)carbamate
CAS No.: 130406-35-8
Cat. No.: VC21286718
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130406-35-8 |
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Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
IUPAC Name | benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
Standard InChI | InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |
Standard InChI Key | KJUKXDDEPPBPSY-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C2=CC=CC=C2 |
SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
(R)-Benzyl (2-amino-1-phenylethyl)carbamate, also known as benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate, possesses a distinctive chemical structure that contributes to its diverse reactivity and applications. The compound features a chiral center at the carbon atom adjacent to the phenyl group, with the amino group and carbamate moiety arranged in a specific three-dimensional orientation.
The primary chemical and physical properties of the compound are summarized in the following table:
Property | Value |
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CAS Number | 130406-35-8 |
IUPAC Name | benzyl N-[(1R)-2-amino-1-phenylethyl]carbamate |
Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
Standard InChI | InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |
Standard InChIKey | KJUKXDDEPPBPSY-HNNXBMFYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NC@@HC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 |
The structure includes two aromatic rings connected through a carbamate linkage, with a primary amine group at one end. This arrangement contributes to its ability to form hydrogen bonds and engage in various chemical interactions. The presence of the benzyl group provides additional hydrophobic interactions, while the amino group can participate in hydrogen bonding with biological targets.
Synthesis Methods
The synthesis of (R)-Benzyl (2-amino-1-phenylethyl)carbamate typically involves a multi-step process starting from D-Phenylglycinol as the primary starting material. This approach ensures the correct stereochemistry at the chiral center, which is crucial for the compound's biological activity and chemical properties.
Synthetic Routes
The synthesis process generally includes several key chemical transformations, including esterification and carbamation reactions. These reactions are often conducted in appropriate solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), which facilitate the solubility of reactants and the efficiency of the transformations.
A typical synthetic route might involve the following steps:
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Protection of the amino group in D-Phenylglycinol
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Reaction with benzyl chloroformate under basic conditions
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Selective deprotection to reveal the primary amine
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Purification through recrystallization or chromatography
The selection of reaction conditions, including temperature, pressure, and reactant concentrations, is critical for achieving high yields and stereoselectivity in the synthesis process.
Industrial Production Methods
In an industrial setting, the production of (R)-Benzyl (2-amino-1-phenylethyl)carbamate may employ continuous flow reactors to enhance efficiency and yield. Automated systems allow for precise control of reaction parameters, leading to a more consistent and scalable production process. The industrial approach also often incorporates techniques for recycling solvents and reagents to improve sustainability and reduce production costs.
Chemical Reactions and Reactivity
(R)-Benzyl (2-amino-1-phenylethyl)carbamate undergoes various chemical reactions due to the presence of multiple functional groups within its structure. Understanding these reactions is essential for leveraging the compound's potential in different applications.
Types of Reactions
The compound can participate in several types of chemical reactions, including:
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Oxidation Reactions: The amino group can be oxidized to form corresponding imines or nitriles.
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Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
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Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
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Condensation Reactions: The compound can undergo condensation with various electrophiles, leading to the formation of diverse derivatives.
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Debenzylation Reactions: It can be used in debenzylation reactions to generate amines or other functional groups under mild conditions.
These reactions demonstrate the versatility of (R)-Benzyl (2-amino-1-phenylethyl)carbamate as a chemical building block and explain its utility in organic synthesis.
Common Reagents and Conditions
The reactivity of (R)-Benzyl (2-amino-1-phenylethyl)carbamate is influenced by the reagents and conditions employed. Common reagents used in reactions with this compound include:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Mild, controlled temperature |
Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Anhydrous conditions, low temperature |
Substitution | Alkoxides, Thiolates, Amines | Varies based on nucleophile strength |
Condensation | Aldehydes, Ketones, Acid chlorides | Basic conditions, moderate temperature |
Debenzylation | Hydrogen with palladium catalyst, Lewis acids | Controlled pressure and temperature |
The selection of appropriate reagents and conditions is crucial for directing the reaction toward the desired product and minimizing side reactions or unwanted products.
Biological Activity and Mechanism of Action
(R)-Benzyl (2-amino-1-phenylethyl)carbamate exhibits potential biological activity through its interactions with various molecular targets. The compound's structural features facilitate these interactions, making it a candidate for potential therapeutic applications.
Interactions with Biological Targets
The compound interacts with biological targets through several mechanisms:
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Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways. Its amino group can form hydrogen bonds with active site residues in enzymes, enhancing binding affinity.
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Receptor Modulation: The hydrophobic benzyl and phenylethyl groups allow for interactions with hydrophobic pockets in receptors, suggesting potential applications in drug development aimed at modulating receptor activity.
These interactions highlight the potential of (R)-Benzyl (2-amino-1-phenylethyl)carbamate in biological systems and its possible utility in medicinal chemistry.
Research Findings on Biological Activity
Research has explored the biological activity of (R)-Benzyl (2-amino-1-phenylethyl)carbamate, with several studies indicating its potential in various therapeutic areas:
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Enzyme Inhibition Studies: Research has evaluated the compound's potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Results have indicated significant inhibitory activity, supporting its potential as a therapeutic agent in neurodegenerative diseases.
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Pharmacokinetic Assessments: Studies have assessed the pharmacokinetic properties of the compound, revealing favorable absorption characteristics and moderate bioavailability. These findings suggest that the compound could be a viable candidate for further drug development processes.
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Binding Affinity Studies: Research indicates that the compound's structural components enhance its binding affinity to various proteins, making it a candidate for drug design targeting specific diseases.
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Therapeutic Potential: The compound has shown promise in modulating pathways related to inflammation and cancer cell proliferation, warranting further investigation into its therapeutic potential.
These research findings highlight the potential biological applications of (R)-Benzyl (2-amino-1-phenylethyl)carbamate and suggest directions for future studies and development.
Research Applications
(R)-Benzyl (2-amino-1-phenylethyl)carbamate has found applications in various research areas, demonstrating its versatility as a chemical tool and building block.
Organic Synthesis
In organic synthesis, (R)-Benzyl (2-amino-1-phenylethyl)carbamate serves as a versatile building block for creating more complex molecules. Its structure allows for various chemical transformations, making it valuable in synthetic chemistry. Applications in organic synthesis include:
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Peptide Analogue Synthesis: The compound has been used in synthesizing peptide analogues through coupling reactions, with resulting compounds showing promising biological activity.
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Chiral Auxiliary: Its chiral structure makes it useful as a chiral auxiliary in asymmetric synthesis, helping to control stereochemistry in reactions.
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Functional Group Transformations: The compound's functional groups allow for selective transformations, enabling the synthesis of diverse chemical structures.
These applications demonstrate the utility of (R)-Benzyl (2-amino-1-phenylethyl)carbamate in creating new molecules with potential biological activities or chemical properties.
Medicinal Chemistry
In medicinal chemistry, (R)-Benzyl (2-amino-1-phenylethyl)carbamate has shown potential in various therapeutic applications:
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Enzyme Inhibition: Research indicates that carbamates can act as enzyme inhibitors, providing a pathway for developing drugs targeting specific diseases.
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Neuroprotective Effects: Some studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative disorders.
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Drug Development: The compound's structure and reactivity make it a valuable starting point for developing new drugs targeting various diseases.
These medicinal chemistry applications highlight the potential of (R)-Benzyl (2-amino-1-phenylethyl)carbamate in contributing to new therapeutic approaches and treatments.
Polymer Science
In polymer science, (R)-Benzyl (2-amino-1-phenylethyl)carbamate has applications as a monomer in polymer synthesis:
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Biodegradable Polymers: Research is exploring the use of carbamate-based monomers to develop biodegradable polymers that are environmentally friendly.
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Smart Materials: The unique properties of this compound can be harnessed to create smart materials that respond to environmental stimuli.
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Material Properties: Incorporation of this compound into polymers can influence properties such as solubility, thermal stability, and mechanical strength.
These polymer science applications demonstrate the versatility of (R)-Benzyl (2-amino-1-phenylethyl)carbamate beyond traditional chemical and biological applications.
Comparative Analysis with Similar Compounds
Understanding how (R)-Benzyl (2-amino-1-phenylethyl)carbamate compares to similar compounds provides insights into its unique properties and potential advantages in various applications.
Structurally Similar Compounds
Several compounds share structural similarities with (R)-Benzyl (2-amino-1-phenylethyl)carbamate:
Compound | Structural Differences | Similarity Score | Key Distinctions |
---|---|---|---|
tert-Butyl (2-amino-1-phenylethyl)carbamate | tert-butyl instead of benzyl group | 0.91 | Different steric properties due to tert-butyl group |
N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide | Contains a pyrrolo[2,3-b]pyridine moiety | 0.90 | More complex heterocyclic structure |
Benzyl (2-amino-2-phenylethyl)carbamate | Different position of amino group | 0.94 | Altered reactivity due to positional isomerism |
(S)-Benzyl (2-amino-1-phenylethyl)carbamate | Enantiomeric form | 0.94 | Opposite stereochemistry at chiral center |
This comparative analysis highlights the structural variations among similar compounds and how these differences might influence their properties and applications.
Unique Features of (R)-Benzyl (2-amino-1-phenylethyl)carbamate
(R)-Benzyl (2-amino-1-phenylethyl)carbamate possesses several distinctive features that set it apart from similar compounds:
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Specific Functional Group Combination: The compound's specific combination of functional groups confers distinct chemical properties and reactivity.
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Benzyl Group: The presence of the benzyl group provides additional hydrophobic interactions, making it suitable for applications where such interactions are beneficial.
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Stereochemistry: The (R) configuration at the chiral center is crucial for its specific interactions with biological targets and its utility in asymmetric synthesis.
These unique features contribute to the compound's value in various applications and explain its specific reactivity and properties compared to similar compounds.
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